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molecular formula C12H19NO2 B8638493 N-2-adamantylglycine

N-2-adamantylglycine

Cat. No. B8638493
M. Wt: 209.28 g/mol
InChI Key: PFZMRLJAZFISGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06013239

Procedure details

A 600 ml stainless steel Parr reactor, equipped with a stirrer, two inlets, one with a tubing reaching nearly to the bottom of the reactor, and an outlet was used. Into the open reactor there were charged 100 grams of glycine (Aldrich, 99+%), 206.7 grams of 2-adamantanone (Aldrich, 99%), 10 grams of palladium (5%) on charcoal, and 300 grams of glacial acetic acid. The reactor was closed and dry nitrogen was passed through said one inlet into the reaction mixture to replace the air in the reaction mixture and in the reactor. The nitrogen was turned off and the reactor was pressurized with hydrogen through the other inlet. Under a hydrogen pressure of 725 psig (5100 kPa), the reaction mixture was heated to 100° C. and stirred at this temperature for 5 days. After cooling down to room temperature, the excess hydrogen was vented from the reactor and the reactor was opened. The mixture was filtered by suction to remove the solid Pd/C catalyst. The filtrate was evaporated to remove the acetic acid and water. The crude product was washed with ether and recrystallized from a dilute aqueous solution. A pure product was obtained after two recrystallization. Elemental analysis:Calculated for C12H1 7NO2 :C:68.67; H:9.15; N:6.69. Found C:68.85; H:9.12; N:6.75. M.P.:255.4 C (by DSC at 10 C/min. under He).
[Compound]
Name
stainless steel
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
206.7 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
catalyst
Reaction Step Two
Quantity
300 g
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]([OH:5])=[O:4].[CH:6]12[CH2:15][CH:10]3[CH2:11][CH:12]([CH2:14][CH:8]([CH2:9]3)[C:7]1=O)[CH2:13]2.[H][H]>[Pd].C(O)(=O)C>[CH:6]12[CH2:15][CH:10]3[CH2:11][CH:12]([CH2:14][CH:8]([CH2:9]3)[CH:7]1[NH:1][CH2:2][C:3]([OH:5])=[O:4])[CH2:13]2

Inputs

Step One
Name
stainless steel
Quantity
600 mL
Type
reactant
Smiles
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
NCC(=O)O
Name
Quantity
206.7 g
Type
reactant
Smiles
C12C(C3CC(CC(C1)C3)C2)=O
Name
Quantity
10 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
300 g
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for 5 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reactor was closed
TEMPERATURE
Type
TEMPERATURE
Details
After cooling down to room temperature
FILTRATION
Type
FILTRATION
Details
The mixture was filtered by suction
CUSTOM
Type
CUSTOM
Details
to remove the solid Pd/C catalyst
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
to remove the acetic acid and water
WASH
Type
WASH
Details
The crude product was washed with ether
CUSTOM
Type
CUSTOM
Details
recrystallized from a dilute aqueous solution
CUSTOM
Type
CUSTOM
Details
A pure product was obtained
CUSTOM
Type
CUSTOM
Details
after two recrystallization

Outcomes

Product
Details
Reaction Time
5 d
Name
Type
Smiles
C12C(C3CC(CC(C1)C3)C2)NCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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